Dimethylglyoxime dinickel salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

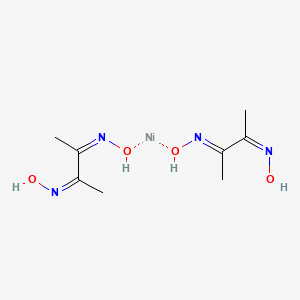

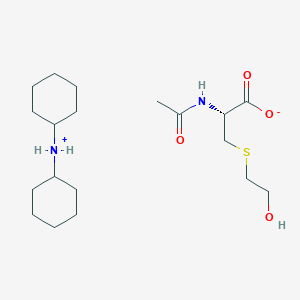

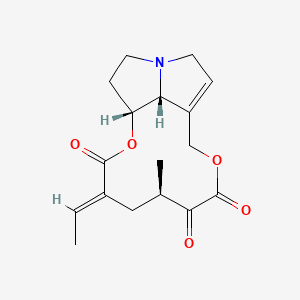

Dimethylglyoxime dinickel salt is a coordination compound formed by the reaction of dimethylglyoxime with nickel ions. This compound is known for its distinctive red color and is widely used in analytical chemistry for the detection and quantification of nickel. The compound’s chemical formula is Ni(C4H7N2O2)2, and it is often referred to as a nickel dimethylglyoximate complex .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of dimethylglyoxime dinickel salt involves the reaction of nickel sulfate hexahydrate with a solution of dimethylglyoxime in a 50:50 methanol-isopropanol solvent. The reaction is carried out in a mildly alkaline medium, typically with the addition of aqueous ammonia to maintain a pH of 9 to 10. The mixture is stirred and heated to around 50°C to 60°C for about an hour to ensure complete precipitation of the complex .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of pH and temperature to optimize the yield and purity of the compound. The resulting precipitate is filtered, washed, and dried to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

Dimethylglyoxime dinickel salt primarily undergoes complexation reactions. It forms stable complexes with nickel ions, which is the basis for its use in analytical chemistry. The compound does not typically undergo oxidation or reduction reactions under normal conditions .

Common Reagents and Conditions

The formation of this compound requires dimethylglyoxime and a nickel salt, such as nickel sulfate. The reaction is facilitated by maintaining an alkaline pH using ammonia or other basic reagents .

Major Products Formed

The major product of the reaction between dimethylglyoxime and nickel ions is the red-colored this compound complex, Ni(C4H7N2O2)2. This complex is insoluble in water and can be easily separated by filtration .

Aplicaciones Científicas De Investigación

Dimethylglyoxime dinickel salt has several applications in scientific research:

Analytical Chemistry: It is widely used as a reagent for the qualitative and quantitative determination of nickel.

Environmental Monitoring: The compound is used to monitor nickel contamination in water and soil samples.

Industrial Applications: In industries such as electroplating and battery manufacturing, this compound is used to ensure the quality and purity of nickel-containing products.

Mecanismo De Acción

The mechanism of action of dimethylglyoxime dinickel salt involves the chelation of nickel ions by the dimethylglyoxime ligand. The nitrogen atoms in the dimethylglyoxime molecule donate electron pairs to the nickel ion, forming a stable coordination complex. This chelation process is highly specific to nickel ions, which is why the compound is so effective in detecting and quantifying nickel .

Comparación Con Compuestos Similares

Similar Compounds

Dimethylglyoxime: The parent compound of dimethylglyoxime dinickel salt, used as a reagent for nickel detection.

Salicylaldoxime: Another chelating agent used for the detection of metal ions, but less specific to nickel compared to dimethylglyoxime.

Uniqueness

This compound is unique due to its high specificity for nickel ions and the distinctive red color of the complex it forms. This makes it an invaluable tool in analytical chemistry and environmental monitoring, where accurate detection of nickel is crucial .

Propiedades

Fórmula molecular |

C8H16N4NiO4 |

|---|---|

Peso molecular |

290.93 g/mol |

Nombre IUPAC |

(NZ)-N-[(3Z)-3-hydroxyiminobutan-2-ylidene]hydroxylamine;(NE)-N-[(3Z)-3-hydroxyiminobutan-2-ylidene]hydroxylamine;nickel |

InChI |

InChI=1S/2C4H8N2O2.Ni/c2*1-3(5-7)4(2)6-8;/h2*7-8H,1-2H3;/b5-3-,6-4+;5-3-,6-4-; |

Clave InChI |

ACKZJMRZZYJSNC-LBZXEVOESA-N |

SMILES isomérico |

C/C(=N\O)/C(=N\O)/C.C/C(=N/O)/C(=N\O)/C.[Ni] |

SMILES canónico |

CC(=NO)C(=NO)C.CC(=NO)C(=NO)C.[Ni] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13405144.png)

![1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine](/img/structure/B13405145.png)

![[2-[2-Chloro-4-(trifluoromethyl)anilino]-3-methylbutyl] 2-cyano-2-(4-phenoxyphenyl)acetate](/img/structure/B13405185.png)